

In Vitro Experimental Models for Studying α -Pyrrolidinohexiophenone (α -PHP) and its Analogs

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Compound of Interest

Compound Name: 4-HO-DPHP

Cat. No.: B1217005

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro study of α -pyrrolidinohexiophenone (α -PHP), a synthetic cathinone, and its analogs. Given the user's initial query for "4-HO-DPHP," which appears to be a less common or potentially misidentified compound, this guide focuses on the well-documented in vitro models for the α -PHP class of compounds. Hydroxylated metabolites are a key area of investigation for synthetic cathinones, and the methodologies described herein are directly applicable to studying such derivatives.

The primary mechanism of action for α -PHP and its analogs is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).^{[1][2][3]} In vitro models are essential for characterizing the pharmacological and toxicological profiles of these substances. This document outlines protocols for neurotransmitter transporter uptake assays, metabolism studies using human liver preparations, and cytotoxicity assessments.

I. Pharmacological Characterization: Monoamine Transporter Inhibition Assays

The psychostimulant effects of α -PHP are primarily attributed to its potent inhibition of DAT and NET.^{[2][4]} In vitro neurotransmitter uptake assays are crucial for quantifying the potency and selectivity of α -PHP and its analogs at these transporters.

Data Presentation: Monoamine Transporter Inhibition

Compound	Transporter	Assay Type	IC50 (nM)	Reference
α -PHP	hDAT	[³ H]WIN 35,428 Binding	7.8	[1]
hDAT	[³ H]DA Uptake Inhibition	16.1	[1]	
hNET	[³ H]Nisoxetine Binding	33,000	[1]	
hNET	[³ H]NE Uptake Inhibition	40,000	[1]	
hSERT	[³ H]Paroxetine Binding	>10,000	[1]	
hSERT	[³ H]5-HT Uptake Inhibition	>10,000	[1]	
α -PiHP	hDAT	Uptake Inhibition	Equivalent to α -PVP	[4]
hNET	Uptake Inhibition	Slightly lower than α -PVP	[4]	
4-substituted α -PHP analogs	hDAT	APP+ Uptake Inhibition	75 - >8000	[5]
hSERT	APP+ Uptake Inhibition	>10,000	[5]	

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter. IC50: Half-maximal inhibitory concentration.

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

This protocol describes a fluorescence-based uptake assay using a commercially available kit and cells expressing the transporter of interest (e.g., HEK293 cells stably expressing hDAT, hNET, or hSERT).^{[6][7][8]}

Materials:

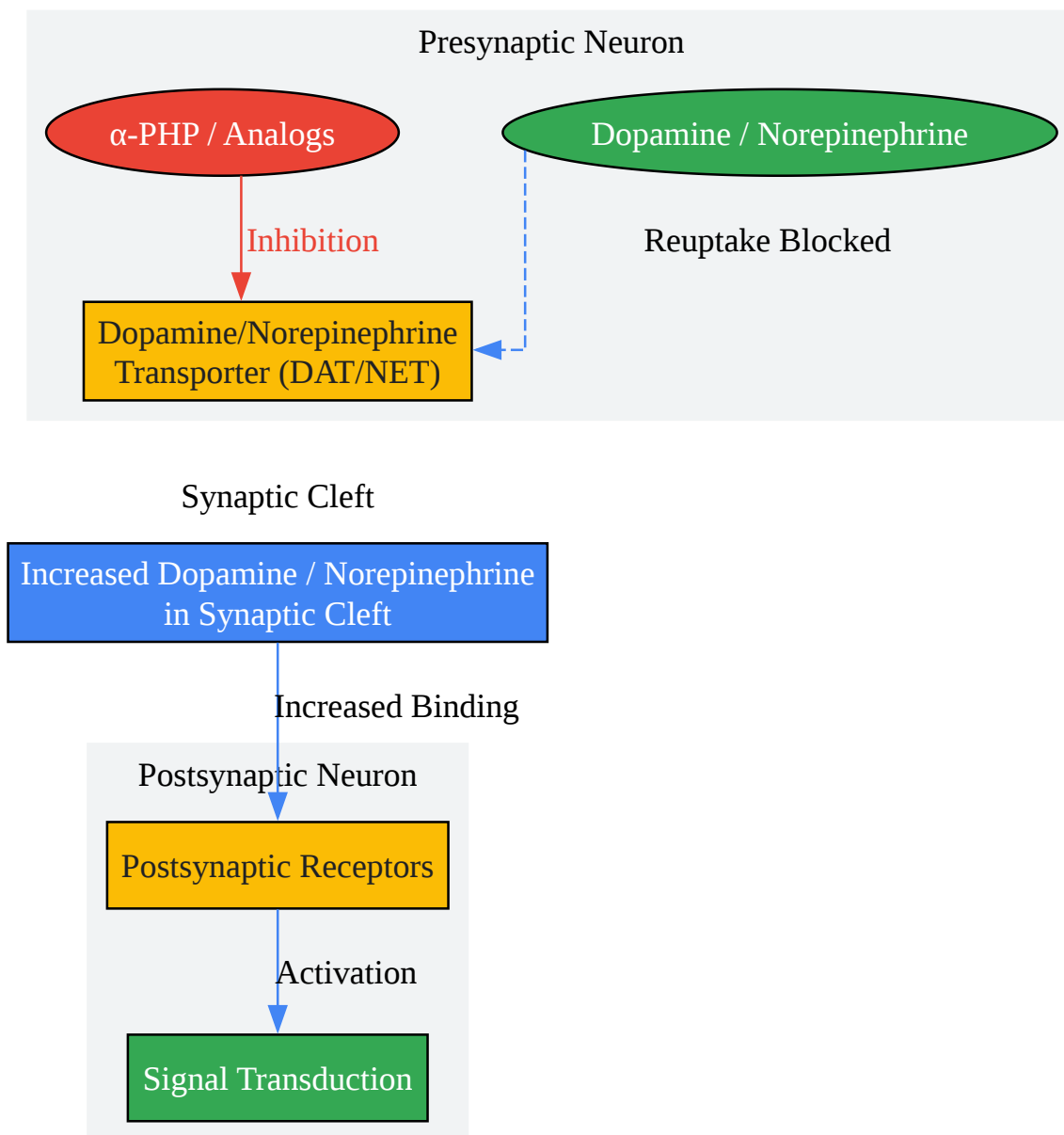
- HEK293 cells stably expressing hDAT, hNET, or hSERT
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- 96-well or 384-well black, clear-bottom microplates
- Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices)
- Test compounds (α -PHP or analogs) dissolved in a suitable solvent (e.g., DMSO)
- Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
- Bottom-read fluorescence microplate reader

Procedure:

- Cell Plating:
 - Plate the transporter-expressing cells in 96-well or 384-well microplates at a density optimized for the specific cell line (e.g., 20,000-50,000 cells/well for a 96-well plate).
 - Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.
- Compound Preparation:
 - Prepare serial dilutions of the test compounds in HBSS with HEPES. The final solvent concentration should not exceed 1%.

- Assay Execution:
 - Aspirate the culture medium from the cell plates and wash once with HBSS.
 - Add the diluted test compounds to the wells. Include wells with vehicle control (e.g., HBSS with solvent) and a positive control inhibitor (e.g., cocaine for DAT).
 - Prepare the fluorescent dye solution according to the manufacturer's instructions.
 - Add the dye solution to all wells.
- Data Acquisition:
 - Incubate the plate at 37°C for a specified time (e.g., 10-60 minutes).
 - Measure the fluorescence intensity using a bottom-read fluorescence microplate reader at appropriate excitation and emission wavelengths. Data can be collected in kinetic or endpoint mode.
- Data Analysis:
 - Subtract the background fluorescence from wells without cells or with a non-transfected parental cell line.
 - Normalize the data to the vehicle control (100% uptake) and a maximal inhibition control (0% uptake).
 - Calculate the IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Visualization: Monoamine Transporter Inhibition Pathway



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Mechanism of α -PHP at the synapse.

II. Metabolism Studies

Understanding the metabolic fate of α -PHP is critical for interpreting in vivo data and identifying potentially active or toxic metabolites. In vitro metabolism studies are typically conducted using human liver microsomes or hepatocytes.[9][10]

Data Presentation: In Vitro Metabolism of α -PHP

In Vitro Model	Major Metabolic Pathways	Key Metabolites Identified	Reference
Human Liver Microsomes	β -keto reduction, PyrrolidinyI oxidation, N-dealkylation	OH- α -PHP, 2"-oxo- α -PHP, 4-(1-oxo-1-phenylhexan-2ylamino)butanoic acid	[9][11]
Human Hepatocytes	β -keto reduction, PyrrolidinyI oxidation, Hydroxylation	α -PHP dihydroxy-pyrrolidinyI, α -PHP hexanol, α -PHP 2'-keto-pyrrolidinyI-hexanol	[9][10]

After 3 hours of incubation with human hepatocytes, approximately 21% of the parent α -PHP remained.[9]

Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

This protocol outlines a typical procedure for studying the phase I metabolism of α -PHP using pooled human liver microsomes (pHLM).[12][13][14]

Materials:

- Pooled human liver microsomes (pHLM)
- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Test compound (α -PHP) dissolved in a suitable solvent (e.g., methanol or DMSO)
- Incubator/water bath (37°C)

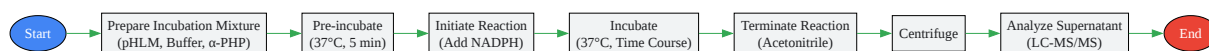
- Acetonitrile (for reaction termination)
- Centrifuge
- LC-MS/MS system for metabolite identification

Procedure:

- Incubation Mixture Preparation:
 - In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, pHLM (e.g., 0.5 mg/mL), and the test compound (e.g., 1-10 μ M).
 - Pre-incubate the mixture for 5 minutes at 37°C.
- Reaction Initiation:
 - Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.
- Incubation:
 - Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Termination:
 - Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Sample Processing:
 - Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.
 - Transfer the supernatant to a new tube for analysis.
- Metabolite Analysis:

- Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent compound and its metabolites.

Visualization: Experimental Workflow for In Vitro Metabolism



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Workflow for in vitro metabolism study.

III. Cytotoxicity and Mutagenicity Assays

Assessing the cytotoxic and mutagenic potential of α -PHP and its analogs is crucial for understanding their toxicological profile. Various cell-based assays can be employed for this purpose.^{[15][16][17]}

Data Presentation: Cytotoxicity of α -PHP

Cell Line	Assay	Endpoint	Effective Concentration	Reference
TK6 cells	Guava ViaCount	Cell Viability	35-100 μ M (selected for mutagenicity testing)	^{[15][17]}
Murine Neural Stem/Progenitor Cells	MTT Assay	Cell Viability	25-2000 μ M	^[16]
Murine Neural Stem/Progenitor Cells	Proliferation Assay	Cell Number	Significant reduction at 100 μ M	^{[16][18]}

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.^[16]

Materials:

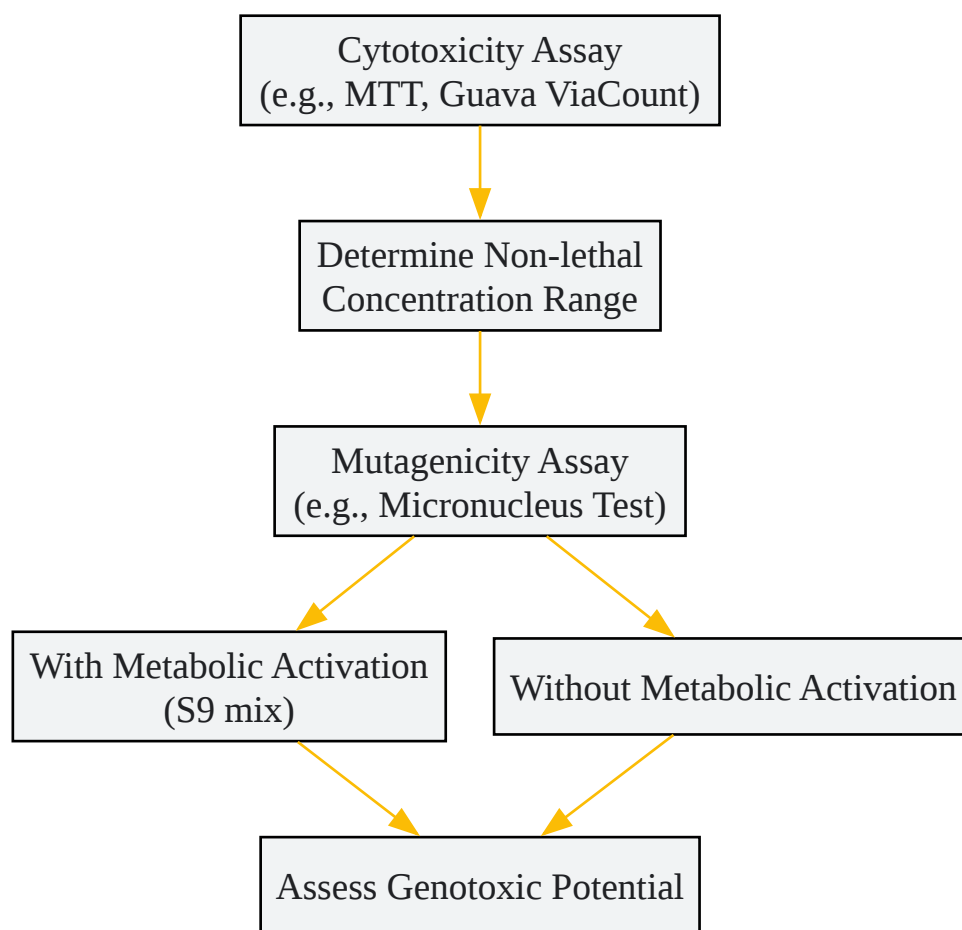
- Cell line of interest (e.g., murine neural stem/progenitor cells, TK6 cells)
- 96-well cell culture plates
- Cell culture medium
- Test compound (α -PHP)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
- Compound Treatment:
 - Treat the cells with various concentrations of α -PHP (e.g., 25-2000 μ M) for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated controls.
- MTT Addition:
 - After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
 - Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

- Solubilization:
 - Aspirate the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - Calculate cell viability as a percentage of the vehicle-treated control.
 - Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualization: Logical Flow of Cytotoxicity to Mutagenicity Testing



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Progression from cytotoxicity to mutagenicity assessment.

Conclusion

The in vitro models and protocols described in this document provide a robust framework for the pharmacological and toxicological characterization of α -PHP and its analogs, including hydroxylated metabolites. By employing monoamine transporter uptake assays, in vitro metabolism studies with human liver preparations, and various cytotoxicity assays, researchers can obtain critical data on the potency, metabolic fate, and safety profile of these novel psychoactive substances. This information is invaluable for drug development professionals and regulatory bodies in assessing the potential risks associated with this class of compounds.

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